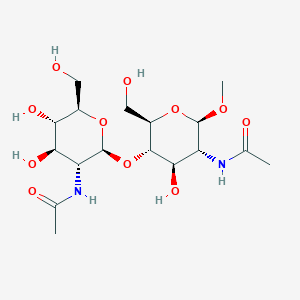
O-Methyl-di-N-acetyl beta-chitobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-di-N-acetyl beta-chitobioside (MDCB) is a chemical compound that belongs to the family of chitin oligosaccharides. It is a dimer of N-acetylglucosamine, which is a major component of the exoskeleton of insects, crustaceans, and fungi. MDCB has been synthesized by several methods, and its potential applications in scientific research have been extensively investigated.
Mecanismo De Acción
O-Methyl-di-N-acetyl beta-chitobioside is thought to act as a ligand for carbohydrate-binding proteins, such as chitinases and lectins. It may also modulate the activity of immune cells, such as macrophages and dendritic cells, by binding to specific receptors on their surface. O-Methyl-di-N-acetyl beta-chitobioside may also affect gene expression and signal transduction pathways in cells.
Efectos Bioquímicos Y Fisiológicos
O-Methyl-di-N-acetyl beta-chitobioside has been shown to have a variety of biochemical and physiological effects, including the stimulation of immune cells, the inhibition of cancer cell growth, and the modulation of gene expression. O-Methyl-di-N-acetyl beta-chitobioside has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Methyl-di-N-acetyl beta-chitobioside has several advantages for lab experiments, including its stability, solubility, and availability. O-Methyl-di-N-acetyl beta-chitobioside is also relatively inexpensive and easy to synthesize. However, O-Methyl-di-N-acetyl beta-chitobioside has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.
Direcciones Futuras
There are several future directions for research on O-Methyl-di-N-acetyl beta-chitobioside, including its use as a therapeutic agent for cancer and other diseases, its potential as a vaccine adjuvant, and its role in the development of insecticides and antifungal agents. Further studies are needed to determine the optimal dose and route of administration for O-Methyl-di-N-acetyl beta-chitobioside, as well as its potential side effects and toxicities.
Conclusion
In conclusion, O-Methyl-di-N-acetyl beta-chitobioside is a chitin oligosaccharide with potential applications in scientific research. It can be synthesized by several methods and has been shown to have a variety of biochemical and physiological effects. O-Methyl-di-N-acetyl beta-chitobioside has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of O-Methyl-di-N-acetyl beta-chitobioside in scientific research and its potential as a therapeutic agent.
Métodos De Síntesis
O-Methyl-di-N-acetyl beta-chitobioside can be synthesized by several methods, including enzymatic hydrolysis, chemical synthesis, and chitinase-catalyzed hydrolysis. Enzymatic hydrolysis involves the use of chitinase enzymes to break down chitin into smaller oligosaccharides, including O-Methyl-di-N-acetyl beta-chitobioside. Chemical synthesis involves the reaction of N-acetylglucosamine with a methylating agent, such as methyl iodide, to produce O-Methyl-di-N-acetyl beta-chitobioside. Chitinase-catalyzed hydrolysis involves the use of chitinase enzymes to break down chitin into O-Methyl-di-N-acetyl beta-chitobioside.
Aplicaciones Científicas De Investigación
O-Methyl-di-N-acetyl beta-chitobioside has potential applications in scientific research, including its use as a substrate for chitinase enzymes, as a ligand for carbohydrate-binding proteins, and as a tool for studying chitin metabolism in insects and fungi. O-Methyl-di-N-acetyl beta-chitobioside has also been used to study the effects of chitin oligosaccharides on the immune system and the development of cancer.
Propiedades
Número CAS |
19272-54-9 |
|---|---|
Nombre del producto |
O-Methyl-di-N-acetyl beta-chitobioside |
Fórmula molecular |
C17H30N2O11 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
Clave InChI |
OMQXNBZLIHSROF-GBZYHGPESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
Otros números CAS |
19272-54-9 |
Sinónimos |
methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
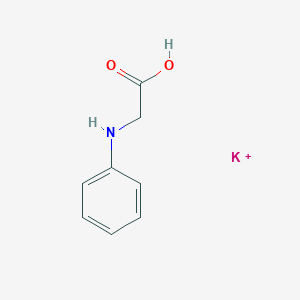
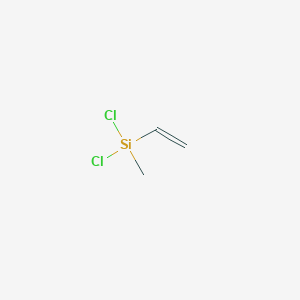
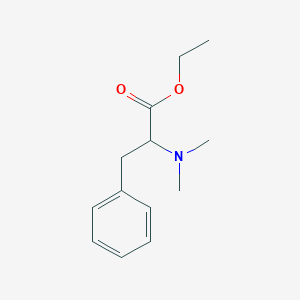
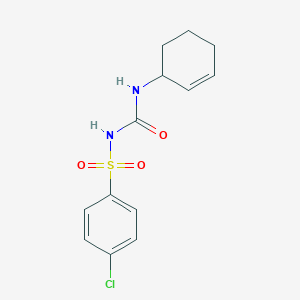
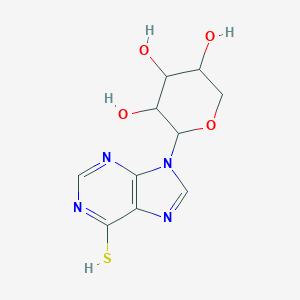



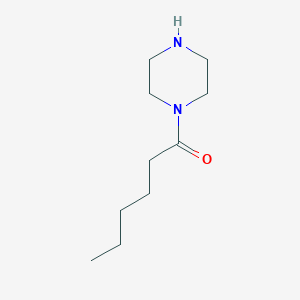

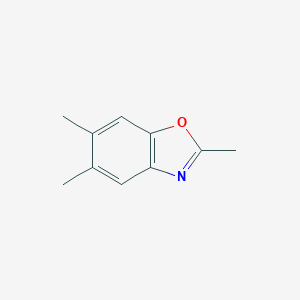
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
